
2-Hydroxyphytanoyl-CoA
Descripción general
Descripción
2-Hydroxyphytanoyl-CoA is a biochemical compound that plays a significant role in the metabolism of phytanic acid. It is an essential component of the alpha-oxidation pathway that breaks down phytanic acid, a branched-chain fatty acid found in certain foods such as dairy products and ruminant meat. This compound is involved in various metabolic processes and is crucial for the degradation of specific fatty acids.
Métodos De Preparación
2-Hydroxyphytanoyl-CoA is synthesized from 2-hydroxyphytanic acid using the acid anhydride method . The preparation involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods for this compound are not widely documented, but laboratory synthesis typically involves the use of thiamine pyrophosphate as a cofactor and specific enzymes to catalyze the reactions .
Análisis De Reacciones Químicas
Core Cleavage Reaction
2-Hydroxyphytanoyl-CoA undergoes TPP-dependent cleavage catalyzed by 2-hydroxyacyl-CoA lyase (HACL1) , producing two products:
-
Formyl-CoA (rapidly hydrolyzed to formate and CO₂)
-
2-Methyl-branched fatty aldehyde (e.g., 2-methylpentadecanal)
Reaction equation :
Key Experimental Data:
Parameter | Value | Source |
---|---|---|
Reaction velocity (formate) | 5.26 mU/mL | |
Reaction velocity (aldehyde) | 5.8 mU/mL | |
Cofactors required | TPP, Mg²⁺ |
Substrate Specificity
HACL1 acts on:
-
3-Methyl-branched substrates : 2-Hydroxy-3-methylhexadecanoyl-CoA (phytanoyl derivative)
-
Straight-chain substrates : 2-Hydroxy long-chain fatty acyl-CoAs (e.g., 2-hydroxyoctadecanoyl-CoA)
Substrate Comparison:
Substrate Type | Product Aldehyde | Pathway Relevance |
---|---|---|
2-Hydroxy-3-methylhexadecanoyl-CoA | 2-Methylpentadecanal | Phytanic acid α-oxidation |
2-Hydroxyoctadecanoyl-CoA | Heptadecanal | 2-hydroxy fatty acid degradation |
Enzymatic Mechanism
HACL1 is a homotetrameric peroxisomal enzyme with distinct structural and functional features:
-
Thiamine pyrophosphate (TPP) binding : A conserved domain in the C-terminal region facilitates TPP-dependent decarboxylation-like cleavage .
-
Peroxisomal targeting : Directed by a non-canonical peroxisome targeting signal (PTS1 variant: [R]SNM) at the C-terminus .
Structural Insights:
-
Homology : Shares tertiary structure with bacterial oxalyl-CoA decarboxylases .
-
Catalytic residues : Active site configuration enables stabilization of the 2-hydroxyacyl-CoA intermediate .
Cofactor Dependence and Inhibition
α-Oxidation of Phytanic Acid
-
Activation : Phytanic acid → Phytanoyl-CoA (ATP/CoA-dependent)
-
2-Hydroxylation : Phytanoyl-CoA → this compound (O₂/Fe²⁺-dependent)
Degradation of 2-Hydroxy Fatty Acids
-
2-Hydroxy fatty acids (e.g., cerebrosides) are activated to acyl-CoA, then cleaved by HACL1 into (n-1) aldehydes and formyl-CoA .
Pathophysiological Implications
-
HACL1 deficiency : Not yet reported in humans, but murine models show mild phenotypes despite disrupted phytanic acid metabolism .
-
Thiamine deficiency : May impair HACL1 activity, leading to accumulation of toxic intermediates .
Recent Advances (2024)
Cryo-EM and X-ray crystallography studies reveal:
-
Tetrameric architecture : Catalytic sites reside at dimer interfaces .
-
Substrate coordination : this compound binds via hydrophobic interactions and hydrogen bonding to TPP .
Open Research Questions
-
Structural dynamics of HACL1 during catalysis.
-
Role of HACL1 in very-long-chain 2-hydroxy fatty acid metabolism.
-
Clinical impact of partial HACL1 dysfunction in neurodegenerative disorders.
This synthesis integrates mechanistic, structural, and functional data to elucidate the chemical reactivity of this compound, underscoring its centrality in peroxisomal lipid metabolism.
Aplicaciones Científicas De Investigación
Biochemical Role
α-Oxidation Pathway
2-Hydroxyphytanoyl-CoA is generated during the α-oxidation of phytanic acid, a process essential for the metabolism of certain dietary fats. This compound is catalyzed by specific enzymes such as 2-hydroxyacyl-CoA lyase (HACL1 and HACL2), which cleave 2-hydroxyacyl-CoA into shorter fatty aldehydes and formyl-CoA. The resulting products are further metabolized to yield energy or incorporated into other metabolic pathways .
Clinical Significance
Refsum Disease
Refsum disease is a genetic disorder characterized by the accumulation of phytanic acid due to defective α-oxidation. The role of this compound in this context is critical as its accumulation can lead to neurological symptoms such as ataxia, retinitis pigmentosa, and cardiac issues. Understanding the metabolism of this compound provides insights into the pathophysiology of Refsum disease and highlights potential biomarkers for diagnosis .
Research Findings
Recent studies utilizing knockout mouse models deficient in HACL1 have revealed significant alterations in lipid profiles, including elevated levels of 2-hydroxyphytanic acid and phytanic acid. These findings underscore the importance of this compound in maintaining lipid homeostasis and suggest that disruptions in its metabolism may contribute to metabolic disorders .
Potential Therapeutic Applications
Targeting Metabolic Pathways
Given its role in fatty acid metabolism, this compound presents potential therapeutic targets for conditions associated with fatty acid oxidation disorders. Research into enhancing the activity of HACL enzymes may offer strategies for treating metabolic diseases linked to impaired fatty acid degradation .
Biomarker Development
The levels of this compound and related metabolites can serve as biomarkers for diagnosing metabolic disorders. Monitoring these metabolites could facilitate early detection and management of conditions like Refsum disease and other related disorders .
Case Studies
Mecanismo De Acción
The mechanism of action of 2-Hydroxyphytanoyl-CoA involves its role in the alpha-oxidation pathway of phytanic acid. It is converted to pristanic acid through a series of enzymatic reactions. The enzyme this compound lyase, which requires thiamine pyrophosphate as a cofactor, catalyzes the carbon-carbon bond cleavage during the alpha-oxidation of 3-methyl-branched fatty acids . This process involves the formation of intermediate compounds such as 2-ketophytanic acid and pristanal .
Comparación Con Compuestos Similares
2-Hydroxyphytanoyl-CoA is similar to other multi-methyl-branched fatty acyl-CoAs, such as phytanoyl-CoA and 2-hydroxyphytanic acid . it is unique in its specific role in the alpha-oxidation pathway and its requirement for thiamine pyrophosphate as a cofactor. Other similar compounds include:
Phytanoyl-CoA: Involved in the initial steps of phytanic acid metabolism.
2-Hydroxyphytanic Acid: A precursor in the synthesis of this compound.
These compounds share similar metabolic pathways but differ in their specific roles and the enzymes involved in their metabolism.
Q & A
Basic Research Questions
Q. What enzymatic steps are involved in the synthesis of 2-hydroxyphytanoyl-CoA, and what cofactors are required?
- Methodological Answer : this compound is synthesized during the alpha-oxidation of phytanic acid. Phytanoyl-CoA hydroxylase (PAHX, EC 1.14.11.18) catalyzes the hydroxylation of phytanoyl-CoA to this compound using Fe²⁺, O₂, and 2-oxoglutarate as cofactors. This reaction occurs in peroxisomes and is the first step in phytanic acid catabolism . For experimental validation, researchers should use purified peroxisomal fractions or recombinant PAHX enzyme in assays with controlled Fe²⁺ and ascorbate levels to prevent oxidation artifacts.
Q. How can this compound be analytically detected in biological samples?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with high-resolution instruments (e.g., Q-TOF or Orbitrap) is recommended. For example, acyl-CoA species can be separated using reversed-phase chromatography and detected via m/z values specific to their molecular ions (e.g., m/z 1062.05 for this compound, as inferred from its molecular formula C₄₁H₇₄N₇O₁₇P₃S). Internal standards (e.g., deuterated acyl-CoAs) should be used for quantification .
Q. What is the role of this compound lyase in alpha-oxidation, and how is its activity assayed?
- Methodological Answer : this compound lyase cleaves this compound into pristanal and formyl-CoA in a thiamine pyrophosphate (TPP)-dependent reaction. Activity assays involve incubating the enzyme with substrate in TPP-containing buffer, followed by HPLC or GC-MS to quantify pristanal. Peroxisomal lysates should be pre-treated with protease inhibitors to avoid enzyme degradation .
Advanced Research Questions
Q. How do discrepancies in alpha-oxidation pathway models impact the interpretation of this compound metabolism?
- Methodological Answer : Early studies proposed a single peroxisomal pathway, but recent work identifies non-HACL1-related lyases in mice, suggesting alternative pathways. To resolve contradictions, researchers should use gene knockout models (e.g., HACL1-deficient mice) and isotopically labeled substrates (e.g., ¹³C-phytanic acid) to trace metabolite flux. Comparative proteomics of peroxisomal fractions can identify compensatory enzymes .
Q. What experimental strategies can distinguish between TPP-dependent and TPP-independent lyase activity in this compound cleavage?
- Methodological Answer : (1) Use TPP-depleted assays with recombinant lyase and measure residual activity via formyl-CoA production (detected via NADH-coupled assays). (2) Employ inhibitors like oxythiamine to block TPP-dependent reactions. (3) Structural studies (e.g., X-ray crystallography) can identify TPP-binding motifs in the enzyme active site .
Q. How do mutations in phytanoyl-CoA hydroxylase affect this compound levels in Refsum’s disease models?
- Methodological Answer : Fibroblasts from Refsum’s patients or CRISPR-engineered PAHX-deficient cell lines can be used. Measure this compound accumulation via LC-MS and correlate with phytanic acid toxicity (e.g., mitochondrial ROS assays). Complement studies with wild-type PAHX transfection to confirm rescue of alpha-oxidation .
Q. What are the challenges in quantifying this compound in heterogeneous peroxisomal populations?
- Methodological Answer : Single-organelle mass spectrometry or immunofluorescence with anti-2-hydroxyphytanoyl-CoA antibodies can address heterogeneity. Subcellular fractionation (e.g., density gradient centrifugation) followed by LC-MS allows compartment-specific quantification. Normalize data to peroxisomal markers like catalase .
Q. Data Analysis and Validation
Q. How should researchers validate conflicting kinetic data for this compound lyase across species?
- Methodological Answer : Perform side-by-side assays under identical conditions (pH, temperature, cofactors) using lyases from human, murine, and bacterial sources. Use Michaelis-Menten kinetics to compare and . Molecular dynamics simulations can further elucidate species-specific substrate binding affinities .
Q. What statistical approaches are recommended for analyzing time-series data in alpha-oxidation studies?
- Methodological Answer : Multivariate time-series analysis (e.g., ARIMA models) can identify trends in metabolite levels. For small datasets, non-parametric tests (e.g., Wilcoxon signed-rank) are suitable. Software tools like MeV v.4.6.0 enable hierarchical clustering of omics data to link this compound fluctuations with pathway genes .
Propiedades
Fórmula molecular |
C41H74N7O18P3S |
---|---|
Peso molecular |
1078.1 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-3,7,11,15-tetramethylhexadecanethioate |
InChI |
InChI=1S/C41H74N7O18P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)32(50)40(54)70-20-19-43-30(49)17-18-44-38(53)35(52)41(6,7)22-63-69(60,61)66-68(58,59)62-21-29-34(65-67(55,56)57)33(51)39(64-29)48-24-47-31-36(42)45-23-46-37(31)48/h23-29,32-35,39,50-52H,8-22H2,1-7H3,(H,43,49)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t26?,27?,28?,29-,32?,33-,34-,35+,39-/m1/s1 |
Clave InChI |
WNVFJMYPVBOLKV-YLNUKALLSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES isomérico |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Sinónimos |
alpha-hydroxyphytanoyl-CoA hydroxyphytanoyl-CoA hydroxyphytanoyl-coenzyme A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.